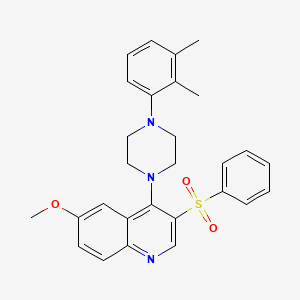

4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

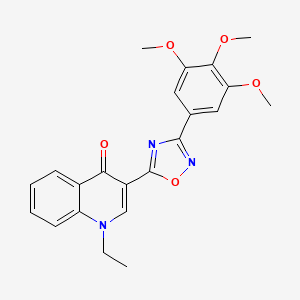

The compound “4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. Quinolines are found in many important compounds, including antimalarial drugs .

Applications De Recherche Scientifique

Synthesis and Molecular Structure

The synthesis of novel quinolone derivatives, including structures similar to 4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline, has been reported. These compounds are characterized using various spectroscopic techniques and crystal structure analysis, providing insights into their molecular configurations and potential as scaffolds for further chemical modifications. The structural elucidation includes the identification of conformations and supramolecular architectures, revealing the potential for diverse biological activities based on these molecular frameworks (Desai et al., 2017).

Anticancer Activities

Research into 4-aminoquinoline derivatives has highlighted the potential for anticancer activities. These studies focus on the cytotoxic effects against various cancer cell lines, demonstrating the promise of quinoline derivatives as effective and potentially safe anticancer agents. The specificity and efficacy of these compounds against a range of cancer types, including their mechanisms of action, have been explored, indicating the potential for selective cancer cell targeting with reduced toxicity to normal cells (Solomon et al., 2019).

Antimicrobial Applications

Quinoline derivatives have been evaluated for their antimicrobial properties, with studies showing effectiveness against both bacterial and fungal pathogens. The synthesis of novel compounds in this class and their subsequent testing against a variety of microorganisms demonstrate potential applications in treating infectious diseases. The structure-activity relationship (SAR) studies help in understanding the molecular basis of their antimicrobial activities, providing a foundation for the development of new antibiotics (Patel et al., 2012).

Neuropharmacological Properties

The exploration of 3-(phenylsulfonyl)quinoline derivatives as 5-HT6 receptor antagonists highlights the neuropharmacological potential of quinoline derivatives. These studies investigate the receptor activity spectrum and identify compounds with promising antagonist activity, relevant for the treatment of CNS disorders. The identification of molecular features influencing receptor activity provides insights into the design of new drugs targeting the central nervous system (Ivachtchenko et al., 2015).

Metabolic Pathways

Research on the oxidative metabolism of novel antidepressants structurally related to quinoline derivatives has been conducted. These studies examine the involvement of cytochrome P450 and other enzymes in the metabolic pathways, revealing the metabolic fates of these compounds in the human body. Understanding these pathways is crucial for assessing the pharmacokinetics, safety, and potential drug-drug interactions of new therapeutic agents (Hvenegaard et al., 2012).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3S/c1-20-8-7-11-26(21(20)2)30-14-16-31(17-15-30)28-24-18-22(34-3)12-13-25(24)29-19-27(28)35(32,33)23-9-5-4-6-10-23/h4-13,18-19H,14-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINKZFBBASNSLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2838946.png)

![(2-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2838954.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2838955.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2838957.png)

![methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2838958.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2838959.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-propylpiperazin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2838961.png)

![3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B2838968.png)

![N-[4-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2838969.png)